2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It belongs to the class of compounds known as isoxazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also appears to modulate the activity of various neurotransmitters in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to reduce seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide is that it has been extensively studied in animal models and has been shown to exhibit a range of therapeutic effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop new therapeutic applications.
Future Directions
There are many potential future directions for research on 2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of research could be the development of new therapeutic applications for this compound in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research could be the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production. Finally, research could focus on elucidating the mechanism of action of this compound, which could lead to the development of new drugs with similar therapeutic effects.
Scientific Research Applications
2-(4-biphenylyloxy)-N-(5-methyl-3-isoxazolyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-12-18(21-24-13)20-19(22)14(2)23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQKKMBUPAOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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